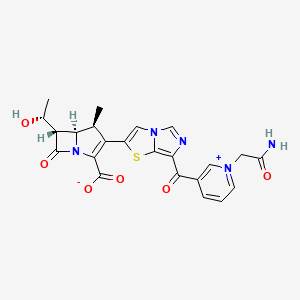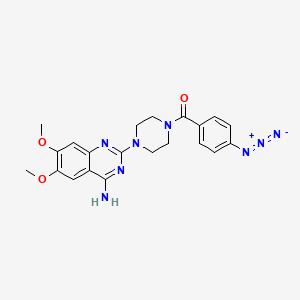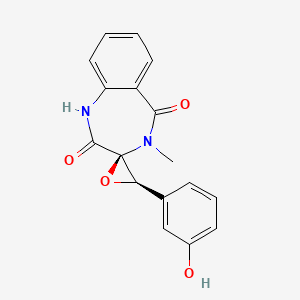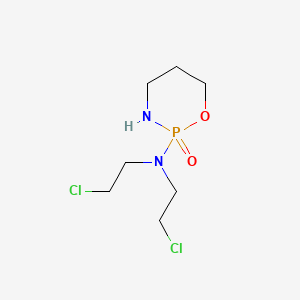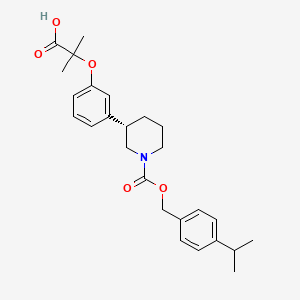
CP-868388
概述
描述
由唯一成分标识符 (UNII) 999KY5ZIGB 识别的化合物被称为 CP-868388 。它的分子式为 C26H33NO5,因其作为过氧化物酶体增殖物激活受体 α (PPARα) 激动剂的作用而闻名。 该化合物具有降血脂和抗炎活性,使其成为研究血脂异常和相关疾病的宝贵工具 .
科学研究应用
CP-868388 具有广泛的科学研究应用,包括:
化学: 用作工具化合物来研究 PPARα 的激活及其对脂质代谢的影响。
生物学: 研究其在调节与脂质代谢和炎症相关的基因表达中的作用。
医学: 探索其在治疗血脂异常和炎症性疾病中的潜在治疗效果。
作用机制
CP-868388 通过选择性激活 PPARα 发挥作用,PPARα 是一种核受体,调节参与脂质代谢和炎症的基因的表达。PPARα 的激活导致募集 SRC-1 和 PGC-1α 等共激活因子,从而导致靶基因的转录激活。 这种机制促成了该化合物的降血脂和抗炎活性 .
生化分析
Biochemical Properties
CP-868388 plays a crucial role in biochemical reactions by acting as a PPARα agonist. It has a high binding affinity with a Ki value of 10.8 nM . PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism and inflammation. This compound interacts with PPARα, leading to the activation of this receptor and subsequent modulation of gene expression. This interaction enhances the transcription of genes involved in fatty acid oxidation, lipid transport, and anti-inflammatory responses .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. By activating PPARα, this compound influences cell function in several ways. It enhances fatty acid oxidation in hepatocytes, leading to reduced lipid accumulation and improved lipid profiles . Additionally, this compound modulates cell signaling pathways, including those involved in inflammation and energy metabolism. It also affects gene expression by upregulating genes associated with lipid metabolism and downregulating pro-inflammatory genes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to PPARα, a nuclear receptor. Upon binding, this compound induces a conformational change in PPARα, facilitating its interaction with coactivators and the transcriptional machinery . This interaction promotes the transcription of target genes involved in lipid metabolism and anti-inflammatory responses. This compound also exhibits selectivity for PPARα over other PPAR isoforms, ensuring specific activation of PPARα-mediated pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its activity over extended periods . In vitro and in vivo studies have shown that this compound maintains its efficacy in modulating lipid metabolism and reducing inflammation over time. Long-term exposure to this compound has demonstrated sustained improvements in lipid profiles and anti-inflammatory effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively activates PPARα and improves lipid metabolism without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and alterations in liver enzyme levels . It is crucial to determine the optimal dosage to achieve therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways regulated by PPARα. Upon activation of PPARα, this compound enhances the transcription of genes involved in fatty acid oxidation, lipid transport, and energy metabolism . This leads to increased breakdown of fatty acids, reduced lipid accumulation, and improved lipid profiles. This compound also modulates the expression of enzymes and cofactors involved in these metabolic pathways, further enhancing its effects on lipid metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . It is primarily localized in the liver, where it exerts its effects on lipid metabolism. This compound is also distributed to other tissues involved in lipid metabolism, such as adipose tissue and muscle . The compound’s distribution is influenced by its binding affinity to transporters and proteins that facilitate its uptake and localization within cells.
Subcellular Localization
This compound exhibits specific subcellular localization, primarily targeting the nucleus where PPARα is located . Upon entering the cell, this compound binds to PPARα in the nucleus, leading to the activation of this receptor and subsequent modulation of gene expression. The compound’s activity and function are closely linked to its localization within the nucleus, where it interacts with the transcriptional machinery to regulate gene expression .
准备方法
合成路线和反应条件
CP-868388 的合成涉及多个步骤,包括形成关键中间体及其在受控条件下的后续反应。 其中一种方法包括将 2 mg 化合物溶解在 50 μL 二甲基亚砜 (DMSO) 中,制备浓度为 40 mg/mL 的母液 . 有关特定合成路线和反应条件的更多详细信息是专有的,可能需要咨询专门的化学数据库或供应商。
工业生产方法
This compound 的工业生产通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。该过程可能包括结晶、纯化和质量控制等步骤,以满足行业标准。有关工业生产方法的具体详细信息通常是专有的,可能需要访问工业化学生产资源。
化学反应分析
反应类型
CP-868388 经历各种化学反应,包括:
氧化: 这种反应涉及添加氧气或去除氢,通常使用氧化剂。
还原: 这种反应涉及添加氢或去除氧气,通常使用还原剂。
取代: 这种反应涉及用另一个原子或原子团取代一个原子或原子团,通常使用亲核试剂或亲电试剂。
常见试剂和条件
在 this compound 的反应中使用的常见试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及氢氧根离子等亲核试剂。反应条件可能因所需结果而异,包括温度、压力和溶剂选择。
形成的主要产物
从 this compound 的反应中形成的主要产物取决于使用的特定反应条件和试剂。例如,氧化反应可能会产生氧化衍生物,而还原反应可能会产生化合物的还原形式。
相似化合物的比较
类似化合物
LY518674: 另一种具有类似降血脂作用的 PPARα 激动剂。
T0070907: 一种具有不同生物活性的选择性 PPARγ 拮抗剂。
EPI-001: 一种具有独特治疗应用的选择性雄激素受体调节剂。
CP-868388 的独特性
This compound 在其对 PPARα 的强效和选择性激活方面是独一无二的,从而导致强大的降血脂和抗炎作用。 其特定的分子结构和结合亲和力使其区别于其他 PPAR 激动剂和调节剂,使其成为科学研究和潜在治疗应用中的宝贵工具 .
属性
IUPAC Name |
2-methyl-2-[3-[(3S)-1-[(4-propan-2-ylphenyl)methoxycarbonyl]piperidin-3-yl]phenoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO5/c1-18(2)20-12-10-19(11-13-20)17-31-25(30)27-14-6-8-22(16-27)21-7-5-9-23(15-21)32-26(3,4)24(28)29/h5,7,9-13,15,18,22H,6,8,14,16-17H2,1-4H3,(H,28,29)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLFIHDRJSTULR-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)COC(=O)N2CCCC(C2)C3=CC(=CC=C3)OC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)COC(=O)N2CCC[C@H](C2)C3=CC(=CC=C3)OC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044034 | |
| Record name | (S)-3-(3-(1-carboxy-1-methylethoxy)phenyl)piperidine-1-carboxylic acid 4-isopropylbenzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
702681-67-2 | |
| Record name | CP-868388 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0702681672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-3-(3-(1-carboxy-1-methylethoxy)phenyl)piperidine-1-carboxylic acid 4-isopropylbenzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-(3-(1-((4-Isopropylbenzyloxy)carbonyl)piperidin-3-yl)phenoxy)-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CP-868388 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/999KY5ZIGB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

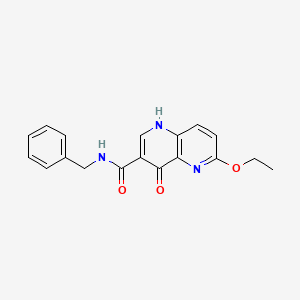
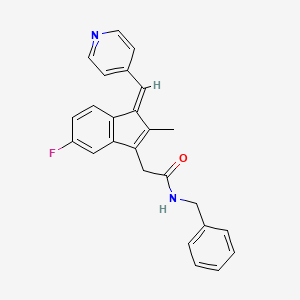
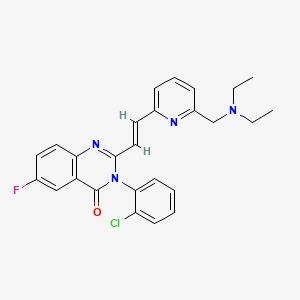
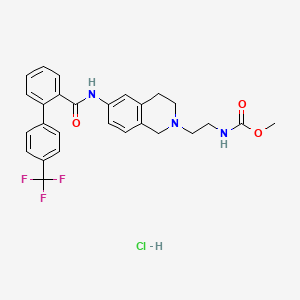
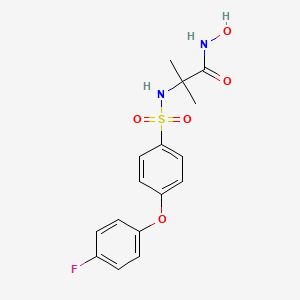
![Phenol, 5-(1,1-dimethylheptyl)-2-[(1S,3R)-3-hydroxycyclohexyl]-](/img/structure/B1669502.png)
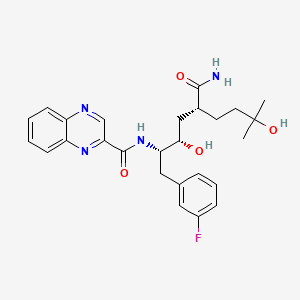
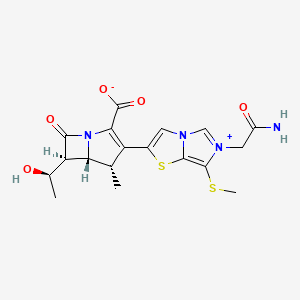
![(2R,4R,4aR,6S,8aS)-6-(hydroxymethyl)-4-[2-hydroxy-4-(2-methyloctan-2-yl)phenyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ol](/img/structure/B1669507.png)
